Salpriolactone
Overview
Description
Salpriolactone is a synthetic steroidal antimineralocorticoid and antiandrogen. It is primarily used in the treatment of conditions such as heart failure, hypertension, and hyperaldosteronism. This compound works by antagonizing the effects of aldosterone, a hormone that regulates sodium and water balance in the body .
Mechanism of Action
Target of Action
Sarpriolactone, also known as Spironolactone , is an aldosterone receptor antagonist . Its primary targets are the mineralocorticoid receptors located in the distal convoluted renal tubule . These receptors play a crucial role in the regulation of water and electrolyte balance in the body .
Mode of Action
Spironolactone binds to the mineralocorticoid receptors competitively, functioning as an antagonist to aldosterone . Aldosterone is a hormone that promotes the reabsorption of sodium and water and the excretion of potassium in the kidneys . By blocking the action of aldosterone, Spironolactone promotes the excretion of sodium and water and the retention of potassium .
Biochemical Pathways
The action of Spironolactone primarily affects the renin-angiotensin-aldosterone system (RAAS), a major biochemical pathway involved in the regulation of blood pressure and fluid balance . By antagonizing aldosterone, Spironolactone disrupts the normal function of the RAAS, leading to increased excretion of sodium and water and decreased excretion of potassium .
Pharmacokinetics
Spironolactone is an orally administered prodrug, with 80-90% of it being absorbed through the gastrointestinal tract . Its effects are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone, which are ultimately eliminated through the urine . The absorption of Spironolactone increases when ingested with food, possibly due to a food-induced decrease in first-pass metabolism .
Result of Action
The molecular and cellular effects of Spironolactone’s action include increased amounts of sodium and water being excreted, while potassium is retained . This results in a diuretic effect, reducing fluid buildup in the body, and an antihypertensive effect, helping to lower blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spironolactone. For instance, the presence of food can enhance the absorption of the drug, potentially increasing its bioavailability . Additionally, certain conditions such as heart failure, edema, hyperaldosteronism, and hypertension can influence the drug’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Salpriolactone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to mineralocorticoid receptors, inhibiting the action of aldosterone. This interaction leads to increased sodium and water excretion while conserving potassium. This compound also exhibits anti-androgenic and progestogenic activities by binding to androgen and progesterone receptors, respectively .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In renal cells, this compound acts on the distal tubules and collecting ducts, promoting sodium excretion and potassium retention. It also increases renin and aldosterone levels, impacting the renin-angiotensin-aldosterone system . Additionally, this compound has been shown to exhibit anti-inflammatory and antifibrotic effects in cardiac and renal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mineralocorticoid receptors, thereby inhibiting aldosterone’s action. This inhibition prevents the transcription of aldosterone-induced proteins responsible for sodium reabsorption. This compound also interacts with androgen and progesterone receptors, exerting anti-androgenic and progestogenic effects . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as increased expression of compensatory proteins and alterations in metabolic pathways . These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure and alleviates edema without significant adverse effects. At higher doses, it can cause electrolyte imbalances, dehydration, and renal dysfunction . Studies have also shown that chronic high-dose administration of this compound can lead to toxic effects, such as hyperkalemia and hormonal imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism to form active metabolites, including canrenone and 7α-thiomethylspironolactone. These metabolites retain the pharmacological activity of the parent compound and contribute to its therapeutic effects . The metabolism of this compound involves various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, facilitating its transport in the bloodstream . Within cells, this compound is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It interacts with mineralocorticoid receptors in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes . Additionally, this compound’s metabolites can localize to various subcellular compartments, influencing their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salpriolactone is synthesized through a multi-step process that involves the modification of steroidal precursors. The key steps include:
Thioesterification: The formation of a thioester bond.
Lactonization: The cyclization of the molecule to form a lactone ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process typically includes:
Reactor Setup: Using stainless steel reactors to ensure purity and prevent contamination.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and yields.
Purification: Employing techniques such as crystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Salpriolactone undergoes various chemical reactions, including:
Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Salpriolactone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Applied in the treatment of conditions like heart failure, hypertension, and hyperaldosteronism.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Eplerenone: Another mineralocorticoid receptor antagonist with similar uses but more selective binding.
Finerenone: A non-steroidal mineralocorticoid receptor antagonist with fewer side effects.
Canrenone: A metabolite of Salpriolactone with similar pharmacological properties
Uniqueness
This compound is unique due to its dual action as an antimineralocorticoid and antiandrogen. This dual action makes it effective in treating a broader range of conditions compared to other mineralocorticoid receptor antagonists .
Properties
IUPAC Name |
11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCQNBTYGKQUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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